molecular formula C11H16O B14313270 2,4-Diethyl-1-methoxybenzene CAS No. 110457-64-2

2,4-Diethyl-1-methoxybenzene

Cat. No.: B14313270
CAS No.: 110457-64-2
M. Wt: 164.24 g/mol
InChI Key: PDAOHDUTNGZKDZ-UHFFFAOYSA-N
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Description

2,4-Diethyl-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two ethyl groups and one methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-1-methoxybenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of methoxybenzene (anisole) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the methoxy group directing the ethyl groups to the ortho and para positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Diethyl-1-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group. This activation increases the electron density on the ring, making it more susceptible to electrophilic attack. The ethyl groups further influence the reactivity and orientation of substitution reactions . Molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The methoxy group activates the benzene ring, while the ethyl groups provide additional sites for chemical modifications .

Properties

CAS No.

110457-64-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,4-diethyl-1-methoxybenzene

InChI

InChI=1S/C11H16O/c1-4-9-6-7-11(12-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3

InChI Key

PDAOHDUTNGZKDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CC

Origin of Product

United States

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